1,1,1,2,2,3,3,4-Octafluorodec-4-ene
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Overview
Description
1,1,1,2,2,3,3,4-Octafluorodec-4-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a decene backbone. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,1,1,2,2,3,3,4-Octafluorodec-4-ene typically involves the fluorination of decene derivatives. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,1,1,2,2,3,3,4-Octafluorodec-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially fluorinated alkanes.
Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium methoxide, leading to the replacement of fluorine atoms with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to enhance reaction rates and selectivity.
Scientific Research Applications
1,1,1,2,2,3,3,4-Octafluorodec-4-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Fluorinated compounds like this one are often used in the development of pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Medicine: The compound’s unique properties make it a candidate for use in imaging agents for diagnostic purposes, particularly in positron emission tomography (PET) scans.
Industry: It is employed in the production of specialty polymers and surfactants, which have applications in coatings, lubricants, and electronic materials.
Mechanism of Action
The mechanism by which 1,1,1,2,2,3,3,4-Octafluorodec-4-ene exerts its effects is primarily through its interaction with molecular targets via fluorine atoms. These interactions can include hydrogen bonding, van der Waals forces, and dipole interactions, which influence the compound’s reactivity and stability. The pathways involved often include the activation of specific enzymes or receptors, depending on the application.
Comparison with Similar Compounds
1,1,1,2,2,3,3,4-Octafluorodec-4-ene can be compared with other fluorinated compounds such as:
1,1,2,2,3,3,4,4-Octafluoropentane: This compound has a shorter carbon chain and different physical properties, making it suitable for different applications.
Octafluoro-1,4-diiodobutane: This compound contains iodine atoms, which can be used for halogen bonding studies and other specialized applications.
The uniqueness of this compound lies in its specific fluorination pattern and carbon chain length, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H12F8 |
---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4-octafluorodec-4-ene |
InChI |
InChI=1S/C10H12F8/c1-2-3-4-5-6-7(11)8(12,13)9(14,15)10(16,17)18/h6H,2-5H2,1H3 |
InChI Key |
BWRNLAVMSIJMQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(C(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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